molecular formula C5H10NO8P B14648536 Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide CAS No. 53792-63-5

Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide

Cat. No.: B14648536
CAS No.: 53792-63-5
M. Wt: 243.11 g/mol
InChI Key: BCRPCQAGHRADNX-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of carboxymethyl, phosphonomethyl, and N-oxide functional groups attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide typically involves multi-step organic reactions. One common method includes the reaction of glycine with formaldehyde and phosphorous acid under controlled conditions to introduce the carboxymethyl and phosphonomethyl groups. The N-oxide functionality can be introduced through oxidation reactions using reagents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide can undergo various chemical reactions, including:

    Oxidation: The N-oxide group can participate in redox reactions.

    Reduction: The compound can be reduced to remove the N-oxide functionality.

    Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield the parent glycine derivative.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, including enzyme inhibition or activation.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the formulation of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of carboxymethyl, phosphonomethyl, and N-oxide groups allows it to participate in various biochemical pathways, potentially leading to inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-: Lacks the N-oxide functionality.

    Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-methyl: Contains a methyl group instead of the N-oxide.

Uniqueness

Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

53792-63-5

Molecular Formula

C5H10NO8P

Molecular Weight

243.11 g/mol

IUPAC Name

N-(carboxymethyl)-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide

InChI

InChI=1S/C5H10NO8P/c7-4(8)1-6(11,2-5(9)10)3-15(12,13)14/h1-3H2,(H,7,8)(H,9,10)(H2,12,13,14)

InChI Key

BCRPCQAGHRADNX-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)[N+](CC(=O)O)(CP(=O)(O)O)[O-]

Origin of Product

United States

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